molecular formula C13H19ClN4O2S B6279914 2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione CAS No. 2241142-48-1

2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione

Cat. No.: B6279914
CAS No.: 2241142-48-1
M. Wt: 330.8
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Description

2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is a complex organic compound characterized by its unique molecular structure

Properties

CAS No.

2241142-48-1

Molecular Formula

C13H19ClN4O2S

Molecular Weight

330.8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and physical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: Its derivatives have been studied for their potential antibacterial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: The compound and its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors that play a role in disease progression. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.

  • Piperazine derivatives: Compounds containing piperazine rings are known for their pharmacological properties.

Uniqueness: 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione stands out due to its specific substitution pattern and the presence of the chloro and isopropyl groups, which contribute to its unique chemical and biological properties.

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